molecular formula C11H11BrN4O B2861190 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide CAS No. 2097916-56-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide

Cat. No.: B2861190
CAS No.: 2097916-56-6
M. Wt: 295.14
InChI Key: CPVYJAJHTLXUNP-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide is a compound that features a 1,2,3-triazole ring and a bromobenzamide moiety. The presence of the triazole ring is significant due to its stability and versatility in various chemical reactions. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Attachment of the ethyl linker: The triazole ring is then alkylated with an appropriate ethylating agent under basic conditions.

    Introduction of the bromobenzamide moiety: The final step involves the coupling of the ethyl-triazole intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling reactions: The triazole ring can be further functionalized through coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation products: Oxidized triazole derivatives.

    Reduction products: Reduced triazole derivatives.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the triazole ring.

    Biological studies: The compound can be used to study the effects of triazole-containing molecules on biological systems.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-bromobenzamide: Similar structure but with a different triazole isomer.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-bromobenzamide is unique due to the specific positioning of the triazole ring and the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can provide a unique profile of biological activity and chemical reactivity.

Properties

IUPAC Name

2-bromo-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)11(17)13-7-8-16-14-5-6-15-16/h1-6H,7-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVYJAJHTLXUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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